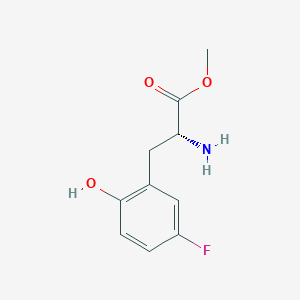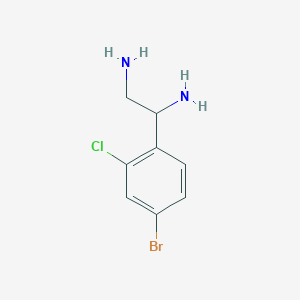
Methyl(R)-2-amino-3-(5-fluoro-2-hydroxyphenyl)propanoatehcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl®-2-amino-3-(5-fluoro-2-hydroxyphenyl)propanoate hydrochloride is a chemical compound known for its potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by the presence of a fluorine atom, a hydroxyl group, and an amino group attached to a phenyl ring, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl®-2-amino-3-(5-fluoro-2-hydroxyphenyl)propanoate hydrochloride typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Phenyl Ring: The phenyl ring with the desired substituents (fluorine and hydroxyl groups) is synthesized through electrophilic aromatic substitution reactions.
Amino Group Introduction: The amino group is introduced via nucleophilic substitution reactions, often using amine precursors.
Esterification: The ester group is formed through esterification reactions, typically using methanol and an acid catalyst.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of Methyl®-2-amino-3-(5-fluoro-2-hydroxyphenyl)propanoate hydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Methyl®-2-amino-3-(5-fluoro-2-hydroxyphenyl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form amines or alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium iodide (NaI) and alkyl halides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Methyl®-2-amino-3-(5-fluoro-2-hydroxyphenyl)propanoate hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly in the development of anti-cancer and anti-inflammatory drugs.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of Methyl®-2-amino-3-(5-fluoro-2-hydroxyphenyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Methyl®-2-amino-3-(5-fluoro-2-hydroxyphenyl)propanoate hydrochloride can be compared with other similar compounds:
Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate: This compound also targets microtubules but has a different structural framework.
Similar Compounds
- Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate
- Paclitaxel
- Colchicine
- Vinca Alkaloids
Propiedades
Fórmula molecular |
C10H12FNO3 |
|---|---|
Peso molecular |
213.21 g/mol |
Nombre IUPAC |
methyl (2R)-2-amino-3-(5-fluoro-2-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C10H12FNO3/c1-15-10(14)8(12)5-6-4-7(11)2-3-9(6)13/h2-4,8,13H,5,12H2,1H3/t8-/m1/s1 |
Clave InChI |
QSWMIKWOVVTNTR-MRVPVSSYSA-N |
SMILES isomérico |
COC(=O)[C@@H](CC1=C(C=CC(=C1)F)O)N |
SMILES canónico |
COC(=O)C(CC1=C(C=CC(=C1)F)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(2,4-dichlorophenyl)methoxy]-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]thiophene-2-carbohydrazide](/img/structure/B13052040.png)


![Trans-Tert-Butyl 6-(Hydroxymethyl)Hexahydrocyclopenta[B][1,4]Oxazine-4(4Ah)-Carboxylate](/img/structure/B13052056.png)







![2-Benzyl 7-(tert-butyl) 4-(hydroxymethyl)-2,7-diazaspiro[4.4]nonane-2,7-dicarboxylate](/img/structure/B13052097.png)
